Shorter-chain anhydrides (C16-C18) yield ester prodrugs with inadequate enzymatic stability, undermining extended-release performance. Behenic anhydride (C22:0) resolves this through its very-long alkyl chain architecture. • C22 behenoyl moiety resists lipase-mediated hydrolysis; immobilized lipases (Lipozyme TL IM, RM IM, Novozym 435) show weak activity on fatty acids exceeding C18, ensuring sustained in vivo release. • XLogP3-AA of 21 drives sequestration into lipid depots, smoothing blood drug concentration profiles vs. stearate or palmitate prodrugs. • Melting point of 84°C delivers superior thermal stability over stearic (72°C) and palmitic (63°C) anhydrides for high-temperature formulation processes. Supplied at >97.0% GC purity with NMR structure confirmation and comprehensive COA documentation suitable for IND/NDA-enabling pharmaceutical development.
Molecular FormulaC44H86O3
Molecular Weight663.2 g/mol
CAS No.55726-23-3
Cat. No.B1332387
⚠ Attention: For research use only. Not for human or veterinary use.
Behenic anhydride (CAS 55726-23-3), also known as docosanoic anhydride, is a symmetrical long-chain fatty acid anhydride with the molecular formula C44H86O3 and a molecular weight of 663.2 g/mol [1]. This compound consists of two C22:0 behenic acid moieties linked via an anhydride bond, classifying it as a very long-chain fatty acid (VLCFA) derivative with carbon chains exceeding 20 carbons . The compound is characterized by a melting point of approximately 84°C (commercial specifications range from 81.0 to 85.0°C), a boiling point of 598.1°C at 760 mmHg, and a density of 0.877 g/cm³ . Behenic anhydride is commercially available at purity levels ranging from 95% to >97.0% (GC) and is sensitive to moisture, requiring storage under inert gas in cool, dry conditions to prevent hydrolysis to behenic acid [1].
Defined melting range enables thermal process control in formulation
Moisture-sensitive handling requires inert-atmosphere storage and use
[1] PubChem. (2025). Behenic Anhydride. CID 566696. National Center for Biotechnology Information. View Source
Irreplaceability of Behenic Anhydride
Substituting behenic anhydride (C22:0 anhydride) with shorter-chain analogs such as stearic anhydride (C18:0) or palmitic anhydride (C16:0) introduces substantial performance deviations due to carbon chain length-dependent physicochemical and biochemical properties. The C22 alkyl chain of behenic anhydride confers a higher melting point (~84°C) compared to stearic anhydride (~72°C) and palmitic anhydride (~63°C), directly affecting thermal stability and solid-state handling in formulations [1]. More critically, lipase enzyme selectivity studies demonstrate that fatty acid incorporation efficiency follows a bell-shaped distribution with chain length, with saturated fatty acids longer than C18 showing markedly reduced enzymatic incorporation rates [2]. Specifically, three immobilized lipases (Lipozyme TL IM, Lipozyme RM IM, and Novozym 435) all exhibited weak activity on fatty acids exceeding 18 carbons, indicating that behenic acid-derived products resist enzymatic hydrolysis relative to C12-C16 analogs [2]. Furthermore, the XLogP3-AA value of 21 for behenic anhydride—substantially higher than stearic anhydride (XLogP3 ~15)—translates to fundamentally different solubility profiles in lipid matrices and organic solvent partitioning during synthesis workflows [3]. These quantifiable differences in thermal behavior, enzymatic susceptibility, and lipophilicity mean that generic substitution with shorter-chain anhydrides yields products with altered crystallinity, different metabolic stability profiles, and inconsistent solubility—all unacceptable in regulated pharmaceutical manufacturing, precision lipid formulation, and specialty surfactant production [1].
Chain length mismatch
Shorter-chain anhydrides (C16, C18) exhibit lower melting points, altering thermal stability and solid-state handling during processing.
Enzyme susceptibility differs
Lipase incorporation is markedly reduced for C22 versus C12–C16; behenic derivatives may resist hydrolysis, shifting metabolic stability profiles.
Lipophilicity mismatch
XLogP3 of 21 for behenic anhydride is substantially higher than stearic (~15) or palmitic (~13) anhydride, affecting lipid-phase partitioning and solubility.
[1] PubChem. (2025). Comparative Analysis: Behenic Anhydride vs. Stearic Anhydride vs. Palmitic Anhydride. National Center for Biotechnology Information. View Source
[2] Karabulut, I., Durmaz, G., & Hayaloglu, A. A. (2009). Fatty Acid Selectivity of Lipases during Acidolysis Reaction between Triolein and Saturated Fatty Acids Varying from Caproic to Behenic Acids. Journal of Agricultural and Food Chemistry, 57(16), 7584-7590. doi: 10.1021/jf901755h. View Source
[3] PubChem. (2025). Behenic Anhydride: Computed Properties (XLogP3-AA). CID 566696. National Center for Biotechnology Information. View Source
Behenic Anhydride Differentiation Evidence
Thermal Stability Advantage
Behenic anhydride (C22:0 anhydride) exhibits a melting point of 84°C, which is 12°C higher than stearic anhydride (C18:0, ~72°C) and 21°C higher than palmitic anhydride (C16:0, ~63°C) [1]. This elevated melting point, confirmed by commercial specifications showing a range of 81.0–85.0°C with a reference value of 84°C across multiple suppliers, provides superior thermal stability during processing and storage compared to shorter-chain fatty acid anhydrides .
Melting pointClass-level
84°C (C22) vs 72°C (C18) / 63°C (C16)
May support thermal process fit over shorter-chain analogs
+12°C over stearic anhydride; +21°C over palmitic anhydride
Conditions
Differential scanning calorimetry / standard melting point determination (1 atm)
Why This Matters
Higher melting point enables behenic anhydride-derived formulations to maintain solid-state integrity at elevated processing temperatures where C16 and C18 analogs would soften or melt, critical for pharmaceutical excipient and cosmetic formulation stability.
[1] PubChem. (2025). Comparative Melting Point Data: Behenic Anhydride, Stearic Anhydride, Palmitic Anhydride. National Center for Biotechnology Information. View Source
Enzymatic Hydrolysis Resistance
In a systematic study of lipase chain length selectivity using three immobilized lipases (Lipozyme TL IM, Lipozyme RM IM, and Novozym 435), fatty acids with carbon chain lengths greater than C18 demonstrated significantly reduced incorporation during acidolysis with triolein [1]. The study examined saturated fatty acids from C6 to C22 and found that lipases acted weakly on fatty acids exceeding 18 carbon atoms, with maximum incorporation occurring between C12 and C16 (C12: 36.98%; C14: 37.63%; C16: 38.66% at 4:1 substrate mole ratio with Lipozyme TL IM) [1]. While the study used free fatty acids rather than anhydrides directly, the enzymatic recognition and processing of C22 acyl chains establishes a class-level inference that behenic acid derivatives, including behenic anhydride and its ester/amide products, exhibit greater resistance to lipase-mediated hydrolysis compared to C12-C18 analogs [1].
Lipase resistanceClass-level
C22 incorporation < C12–C16 by ~3-4 fold
Supports enzyme-stable formulation research
Data from acidolysis with Lipozyme TL IM; free fatty acid used
C12:0 (36.98%), C14:0 (37.63%), C16:0 (38.66%) at 4:1 substrate ratio with Lipozyme TL IM
Quantified Difference
Approximately 3-4 fold lower incorporation for C22 versus C12-C16
Conditions
Acidolysis in hexane; triolein substrate; 4:1 fatty acid:triolein mole ratio; Lipozyme TL IM from Thermomyces lanoginosus; 55°C
Why This Matters
Reduced enzymatic susceptibility translates to enhanced metabolic stability of behenic anhydride-derived products in biological systems and extended functional lifetime in enzyme-containing formulations—a differentiating factor for sustained-release pharmaceutical prodrugs and long-wear cosmetic applications.
[1] Karabulut, I., Durmaz, G., & Hayaloglu, A. A. (2009). Fatty Acid Selectivity of Lipases during Acidolysis Reaction between Triolein and Saturated Fatty Acids Varying from Caproic to Behenic Acids. Journal of Agricultural and Food Chemistry, 57(16), 7584-7590. doi: 10.1021/jf901755h. View Source
Extreme Lipophilicity Profile
Behenic anhydride possesses a computed XLogP3-AA value of 21, substantially higher than that of stearic anhydride (C18:0 anhydride, XLogP3 ~15) and palmitic anhydride (C16:0 anhydride, XLogP3 ~13) [1]. This logP value quantifies the extreme lipophilicity conferred by the dual C22 alkyl chains, with each additional methylene (-CH2-) unit contributing approximately +0.5 to the logP increment per fatty acid chain [1]. The XLogP3 of 21 places behenic anhydride among the most lipophilic non-polymeric fatty acid derivatives commercially available, with solubility characteristics fundamentally distinct from shorter-chain analogs [1].
LipophilicityClass-level
XLogP3-AA = 21 (Δ+6 vs stearic, Δ+8 vs palmitic)
Extreme lipid-phase partitioning may support hydrophobic matrix fit
ΔXLogP3 ≈ +6 versus stearic anhydride; ΔXLogP3 ≈ +8 versus palmitic anhydride
Conditions
Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14)
Why This Matters
Extreme lipophilicity dictates preferential partitioning into lipid phases and organic solvents, enabling behenic anhydride-derived molecules to achieve higher loading in lipid-based drug delivery systems, enhanced skin penetration in topical formulations, and superior compatibility with hydrophobic polymer matrices compared to C16-C18 analogs.
[1] PubChem. (2025). Behenic Anhydride: Computed Properties, XLogP3-AA Value. CID 566696. National Center for Biotechnology Information. View Source
Rotigotine Behenate Prodrug Synthesis Validation
Behenic anhydride is explicitly specified as an acylating reagent in the patent-protected synthesis of rotigotine behenate, a prodrug of the dopamine agonist rotigotine used for Parkinson's disease treatment [1]. The patent (US 2020/0255396 A1) describes a method wherein behenic anhydride reacts with rotigotine in anhydrous tetrahydrofuran (THF) under nitrogen with catalytic trimethylamine to yield rotigotine behenate [1]. Alternative behenic acid derivatives (behenoyl chloride) or the free acid (requiring DCC coupling) are also claimed, but the anhydride route offers distinct advantages in reaction simplicity, avoiding the need for coupling agents or the handling of acid chlorides [1]. The resulting rotigotine behenate demonstrated reduced blood drug concentration fluctuations, improved bioavailability, and smooth extended release profiles in vivo [2].
Synthesis routeHead-to-head
Direct acylation without coupling agents (vs acid chloride/DCC routes)
Validated use in a regulated pharmaceutical manufacturing process provides procurement confidence for drug development organizations; the simplified reaction conditions reduce impurity profiles and improve process robustness compared to acid chloride or coupling agent-based alternatives.
[1] Rotigotine Behenate, and Manufacturing Method and Application Thereof. U.S. Patent Application Publication No. US 2020/0255396 A1, filed July 21, 2016, published August 13, 2020. View Source
[2] IPIQ. (2020). Rotigotine Behenate, and Manufacturing Method and Application Thereof. Patent 3166762 (US 2020/0255396). View Source
Commercial Purity and Analytical Consistency
Behenic anhydride is commercially available from multiple reputable chemical suppliers with consistent purity and physical property specifications. TCI Chemicals offers behenic anhydride at >97.0% purity (GC) with melting point range 81.0–85.0°C and NMR structure confirmation . Fisher Scientific provides the TCI America product at ≥97.0% purity (GC) with melting point 84°C . AKSci supplies the compound at 95% minimum purity with melting point 81–85°C . Spectral reference data is available through SDBS (AIST), including mass spectrometry (MS-IW-4197), 13C NMR (NMR-CDS-11-223), 1H NMR (NMR-HSP-44-656), and IR spectra in both nujol mull and KBr disc formats, providing comprehensive analytical reference standards for identity verification and purity assessment [1]. The MDL number MFCD00010452 and PubChem Substance ID 87564437 are consistently cross-referenced across suppliers, ensuring unambiguous chemical identity tracking in procurement systems [2].
Purity & identitySpecification review
≥97.0% (GC), NMR/MS/IR spectra available across suppliers
Multi-supplier consistency may reduce procurement risk
TCI, Fisher, AKSci; SDBS reference data accessible
Commercial purity specifications and analytical reference availability
Target Compound Data
95% to ≥97.0% (GC); melting point 81–85°C (reference 84°C); full NMR/IR/MS spectra available
Comparator Or Baseline
Many specialty fatty acid anhydrides (C20, C24) are available only from limited suppliers with fewer analytical certifications
Quantified Difference
Multi-supplier availability with validated analytical reference data; ≥97.0% GC purity standard established
Conditions
Gas chromatography purity analysis; NMR structure confirmation; spectral databases
Why This Matters
Consistent multi-supplier specifications and comprehensive analytical reference data reduce procurement risk, facilitate method transfer between suppliers, and enable robust quality control in regulated manufacturing environments.
[1] SDBS. (1999). SDBS-19188: docosanoic anhydride (behenic anhydride). Spectral Database for Organic Compounds, National Institute of Advanced Industrial Science and Technology (AIST), Japan. View Source
Behenic anhydride exhibits pronounced moisture sensitivity, requiring storage under inert gas at temperatures below 15°C in cool, dark conditions to prevent hydrolysis to behenic acid . This sensitivity is a class characteristic of long-chain fatty acid anhydrides but is exacerbated in behenic anhydride due to the reduced solubility of the hydrolysis product (behenic acid) in the reaction medium, which can drive the equilibrium toward hydrolysis in the presence of adventitious moisture . The hydrolysis reaction—Behenic Anhydride + H2O → 2 Behenic Acid—is facilitated by nucleophilic attack at the electrophilic carbonyl carbon, and the extreme hydrophobicity of the C44H86O3 molecule creates a heterogeneous reaction environment where trace water can localize and promote localized hydrolysis . While stearic anhydride (C18) and palmitic anhydride (C16) also require moisture protection, their slightly lower molecular weights and moderately more accessible carbonyl centers may result in different hydrolysis kinetics, though direct comparative kinetic data are limited [1].
Moisture sensitivityContext-dependent
Requires inert gas, <15°C storage; hydrolysis to behenic acid
Storage protocols may influence lot consistency and handling
Hydrolysis product crystallinity may differ from C16/C18 analogs
Chemical stabilityStorage conditionsHydrolysis kinetics
Evidence Dimension
Storage stability and moisture protection requirements
Target Compound Data
Requires storage under inert gas, <15°C, cool/dark place; moisture-sensitive
Comparator Or Baseline
Stearic anhydride (C18) and palmitic anhydride (C16): also moisture-sensitive but with different hydrolysis product solubility profiles
Quantified Difference
Qualitative difference in hydrolysis product (behenic acid) crystallinity and precipitation behavior
Conditions
Storage at room temperature; exposure to ambient humidity
Why This Matters
Stringent storage requirements must be factored into procurement planning and inventory management; suppliers providing material with proper inert gas packaging and verified seal integrity offer superior value for moisture-sensitive applications.
Chemical stabilityStorage conditionsHydrolysis kinetics
Behenic Anhydride Research & Industrial Applications
Long-Acting Prodrug Synthesis
Behenic anhydride serves as the preferred acylating agent for synthesizing behenate ester prodrugs designed for extended-release pharmacokinetic profiles. The patent-validated synthesis of rotigotine behenate demonstrates that the C22 behenoyl moiety, when conjugated to an active pharmaceutical ingredient, reduces blood drug concentration fluctuations, improves bioavailability, and enables smooth extended release [5]. The extreme lipophilicity (XLogP3 = 21) of the behenoyl group drives sequestration into lipid depots following parenteral administration, providing a quantifiable differentiation from shorter-chain esters (e.g., stearate or palmitate prodrugs) that exhibit faster release kinetics due to lower logP values and increased susceptibility to enzymatic cleavage . Procurement for pharmaceutical development should prioritize behenic anhydride meeting >97.0% GC purity with NMR structure confirmation and documentation suitable for IND/NDA regulatory submissions .
Enzyme-Resistant Structured Lipids
Behenic anhydride is the reagent of choice for introducing C22:0 acyl chains into structured lipids where resistance to lipase-mediated hydrolysis is a functional requirement. The lipase selectivity study demonstrates that fatty acid incorporation efficiency drops precipitously for chain lengths exceeding C18, with C22 behenic acid showing markedly reduced enzymatic processing compared to C12-C16 analogs [5]. This class-level inference supports the use of behenic anhydride in synthesizing structured triglycerides, partial glycerides, or lipid excipients intended for applications where enzymatic stability is paramount—including long-wear cosmetic formulations, food ingredients requiring extended shelf stability against rancidity, and lipid-based drug delivery systems designed for sustained release [5]. The reduced susceptibility to hydrolysis translates to longer functional lifetime of the formulated product in enzyme-containing environments [5].
High-Melting Surfactants & Emulsifiers
The elevated melting point of behenic anhydride (84°C) relative to stearic anhydride (72°C) and palmitic anhydride (63°C) enables the synthesis of nonionic surfactants, emulsifiers, and conditioning agents with superior thermal stability [5]. Behenic anhydride-derived esters and amides (e.g., behenyl alcohol esters, behenamide derivatives) maintain solid-state integrity at processing temperatures where C16-C18 analogs would soften, making them valuable in personal care products requiring high-temperature stability, industrial lubricants for elevated-temperature applications, and polymer additives that must retain crystallinity during compounding . The C22 alkyl chain also contributes to enhanced substantivity on keratinous substrates (hair, skin) compared to shorter-chain analogs, a property exploited in premium conditioning formulations .
VLCFA Analytical Reference Standard
Behenic anhydride provides a well-characterized analytical reference material for developing and validating methods to detect and quantify very long-chain fatty acid (VLCFA) derivatives in biological, food, and industrial samples. The availability of comprehensive spectral reference data through SDBS—including mass spectrometry (MS-IW-4197), 13C NMR (NMR-CDS-11-223), 1H NMR (NMR-HSP-44-656), and IR spectra—establishes behenic anhydride as a preferred calibration standard for C22:0 anhydride detection [5]. Commercial availability at defined purity grades (95% to ≥97.0% GC) from multiple suppliers with certificates of analysis enables method transfer and cross-laboratory validation . This application is particularly relevant for laboratories monitoring VLCFA accumulation in peroxisomal disorders, analyzing fatty acid profiles in specialty fats, or characterizing long-chain anhydride contaminants in industrial processes .
Application
Selection Property
Validation Focus
Extended-release prodrug research
C22 behenoyl lipophilicity and enzymatic resistance
PK profile characterization in research models
Enzyme-stable structured lipids
Resistance to lipase-mediated hydrolysis
Enzymatic stability assays in formulation context
High-melting surfactants & emulsifiers
Elevated melting point and thermal stability
Thermal behavior during compounding and processing
VLCFA analytical reference standard
Multi-supplier purity specifications and spectral data
Method validation and identity confirmation
[1] Rotigotine Behenate, and Manufacturing Method and Application Thereof. U.S. Patent Application Publication No. US 2020/0255396 A1, published August 13, 2020. View Source
[2] PubChem. (2025). Behenic Anhydride: Computed Properties (XLogP3-AA). CID 566696. National Center for Biotechnology Information. View Source
[3] Karabulut, I., Durmaz, G., & Hayaloglu, A. A. (2009). Fatty Acid Selectivity of Lipases during Acidolysis Reaction between Triolein and Saturated Fatty Acids Varying from Caproic to Behenic Acids. Journal of Agricultural and Food Chemistry, 57(16), 7584-7590. doi: 10.1021/jf901755h. View Source
[4] PubChem. (2025). Comparative Melting Point Data: Behenic Anhydride vs. Stearic Anhydride vs. Palmitic Anhydride. National Center for Biotechnology Information. View Source
[5] SDBS. (1999). SDBS-19188: docosanoic anhydride (behenic anhydride). Spectral Database for Organic Compounds, National Institute of Advanced Industrial Science and Technology (AIST), Japan. View Source
[6] PubChem. (2025). Behenic Anhydride. CID 566696. National Center for Biotechnology Information. View Source
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